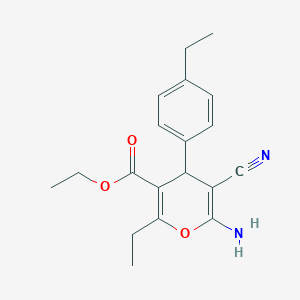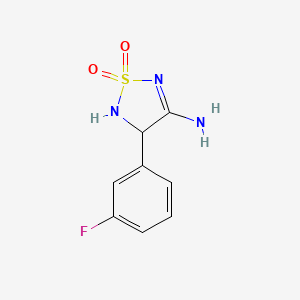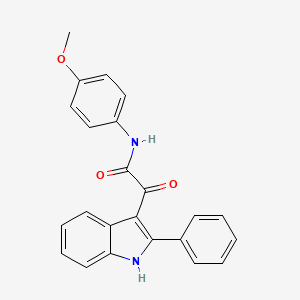![molecular formula C17H14ClN3O3 B5035951 N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5035951.png)
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide, also known as CMX-2043, is a small molecule drug candidate that has been developed for the treatment of various diseases such as cardiovascular diseases, diabetes, and cancer.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the activation of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This activation leads to the inhibition of mitochondrial permeability transition pore (mPTP) opening, which is a key event in the pathogenesis of various diseases such as heart failure, ischemia-reperfusion injury, and diabetes.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to improve cardiac function and reduce infarct size in animal models of myocardial infarction. It has also been shown to reduce oxidative stress and inflammation in animal models of diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide for lab experiments is its stability and solubility in water, which makes it easy to handle and administer. However, one of the limitations is its low bioavailability, which may require the use of high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide. One direction is to investigate its potential therapeutic effects in other diseases such as stroke and neurodegenerative diseases. Another direction is to improve its bioavailability and pharmacokinetic properties to enhance its therapeutic efficacy. Finally, further studies are needed to fully understand its mechanism of action and identify potential drug targets for the treatment of various diseases.
Conclusion
In conclusion, N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a promising small molecule drug candidate with potential therapeutic effects in various diseases such as cardiovascular diseases, diabetes, and cancer. Its mechanism of action involves the activation of the mitoKATP channel, which leads to the inhibition of mPTP opening. Although there are limitations to its use in lab experiments, further research is needed to fully understand its potential therapeutic effects and identify potential drug targets for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves the condensation of 3-chloroaniline with 2-methoxybenzoyl chloride to form 3-chloro-N-(2-methoxybenzoyl)aniline, which is then converted to the corresponding oxadiazole by reaction with hydrazine hydrate and acetic anhydride. The resulting oxadiazole is then treated with acetic anhydride and acetic acid to form N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide has been extensively studied in various scientific research applications. It has been found to have potential therapeutic effects in cardiovascular diseases such as heart failure, ischemia-reperfusion injury, and atherosclerosis. In addition, it has been shown to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of diabetes and cancer.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-23-14-8-3-2-7-13(14)17-20-15(21-24-17)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKAWUGDPCYLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)



![5-({(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}carbonyl)-2(1H)-pyridinone](/img/structure/B5035908.png)
![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)

![5-{2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035928.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B5035940.png)

![N-(dicyclopropylmethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methylpropanamide](/img/structure/B5035969.png)